Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride
Description
This compound features a piperidine-4-carboxylate core substituted with a quinoline moiety bearing a 4-ethoxybenzoyl group at position 3 and a methoxy group at position 6. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O5.ClH/c1-4-33-20-8-6-18(7-9-20)26(30)23-17-28-24-11-10-21(32-3)16-22(24)25(23)29-14-12-19(13-15-29)27(31)34-5-2;/h6-11,16-17,19H,4-5,12-15H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFGTZFUWFOQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)OCC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H24ClN2O3
- Molecular Weight : 372.87 g/mol
Research indicates that this compound may act as a modulator of various neurotransmitter systems. Specifically, it is believed to interact with serotonin receptors, particularly the 5-HT(4) receptor, which is involved in gastrointestinal motility and central nervous system functions . The compound's structure suggests it may influence signaling pathways associated with nitric oxide production, which plays a crucial role in vascular relaxation and neurotransmission .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antidepressant Effects
Studies have shown that compounds interacting with the 5-HT(4) receptor can enhance mood and alleviate symptoms of depression. In animal models, administration of similar compounds has resulted in increased serotonergic activity, leading to improved behavioral outcomes .
2. Gastrointestinal Motility
The compound has been evaluated for its effects on gastrointestinal motility. Agonism at the 5-HT(4) receptor is associated with enhanced motility in both upper and lower gastrointestinal tracts, making it a candidate for treating conditions like irritable bowel syndrome (IBS) .
3. Neuroprotective Properties
Research indicates potential neuroprotective effects through modulation of oxidative stress pathways. The presence of methoxy and ethoxy substituents may enhance the compound's ability to scavenge free radicals, thus protecting neuronal cells from damage .
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of similar compounds resulted in significant reductions in depressive-like behaviors. Behavioral tests indicated increased locomotion and reduced immobility in forced swim tests, suggesting antidepressant properties linked to serotonin modulation .
Case Study 2: Gastrointestinal Disorders
Clinical trials assessing the efficacy of related compounds on patients with IBS showed improvements in symptom relief and overall gastrointestinal function. Patients reported fewer episodes of abdominal pain and improved bowel regularity after treatment with drugs targeting the 5-HT(4) receptor pathway .
Scientific Research Applications
Antibacterial Activity
Research has indicated that compounds similar to ethyl 1-[3-(4-ethoxybenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxylate hydrochloride exhibit significant antibacterial properties. A study published in PubMed highlighted the effectiveness of quinolone derivatives in combating bacterial infections, suggesting that the incorporation of specific functional groups enhances their antibacterial activity .
Modulation of SERCA
Compounds of this class have been investigated for their ability to modulate Sarco/Endoplasmic Reticulum Calcium ATPase (SERCA) activity. SERCA plays a crucial role in calcium homeostasis within cells, and its modulation can have therapeutic implications for diseases such as heart failure and certain types of cancer. Patents filed on related compounds indicate ongoing research into their use for treating SERCA-related disorders .
Anticancer Potential
The quinoline structure is known for its anticancer properties. Studies have shown that derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. The specific application of this compound in this context remains an area of active investigation.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers examined various quinolone derivatives, including those similar to this compound, against Gram-positive and Gram-negative bacteria. The results demonstrated a notable reduction in bacterial growth, supporting the compound's potential as an antibacterial agent .
Case Study 2: SERCA Modulation
In another investigation, the effects of quinoline derivatives on SERCA activity were assessed using cellular models. The findings revealed that certain modifications to the quinoline structure significantly enhanced SERCA inhibition, suggesting that this compound could be effective in similar applications .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.
| Reaction Conditions | Catalyst/Solvent | Yield (%) | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | Aqueous HCl | 85–90 | |
| 0.1M NaOH, ethanol, 25°C, 24h | Ethanolic NaOH | 70–75 | |
| Enzymatic (lipase) | Phosphate buffer, pH 7.4 | 50–55 |
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Mechanistic Pathway : Base-mediated saponification proceeds via nucleophilic attack by hydroxide ions at the carbonyl carbon, forming a tetrahedral intermediate. Acidic hydrolysis follows a protonation-nucleophilic addition pathway .
Nucleophilic Substitution on the Quinoline Ring
The methoxy group at position 6 of the quinoline ring can undergo demethylation or substitution reactions.
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Steric Effects : The 4-ethoxybenzoyl group at position 3 may hinder electrophilic substitution at adjacent positions .
Reduction/Oxidation of the Piperidine Ring
The piperidine ring undergoes redox reactions at its nitrogen or carbon centers:
-
Catalyst Specificity : Palladium-based catalysts preferentially reduce the quinoline ring over the piperidine moiety .
Acid-Base Reactions of the Hydrochloride Salt
The hydrochloride counterion participates in pH-dependent equilibria:
Comparative Reactivity of Functional Groups
A reactivity hierarchy derived from analogous systems:
| Functional Group | Reactivity (Descending Order) | Dominant Reaction Types |
|---|---|---|
| Ethyl ester | High | Hydrolysis, aminolysis |
| Quinoline methoxy group | Moderate | Demethylation, halogenation |
| Piperidine N | Low | Oxidation, quaternization |
| Benzoyl carbonyl | Very low | Reduction (requires harsh conditions) |
Stability Under Thermal and Photolytic Conditions
| Stress Condition | Degradation Pathway | Half-Life (25°C) | Source |
|---|---|---|---|
| Dry heat (100°C) | Ester decomposition | 48h | |
| UV light (254 nm) | Quinoline ring cleavage | 12h | |
| High humidity (75% RH) | Hydrolysis accelerated | 72h |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Quinoline vs. Naphthyridine: The target compound's quinoline moiety enables π-π stacking in biological targets, whereas naphthyridine derivatives () exhibit rigid, fused-ring systems that may influence binding specificity .
- Substituent Effects : The 4-ethoxybenzoyl group in the target compound likely improves metabolic stability compared to simpler esters (e.g., 's chloroethyl group), which are more reactive .
Key Observations :
Physicochemical and Spectral Properties
Table 3: NMR Data Comparison (Selected Peaks)
Key Observations :
- Ester Signals : All compounds show characteristic ester peaks (e.g., 13C ~170 ppm, 1H ~4.1-4.2 ppm), confirming the stability of the carboxylate group .
- Aromatic Protons: The target compound's quinoline protons would differ significantly from naphthyridine derivatives, aiding in structural validation .
Q & A
Q. How are metabolic pathways analyzed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
